tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the morpholine ring. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A similar compound used as a semi-flexible linker in targeted protein degradation.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
Uniqueness
Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
Properties
CAS No. |
2229018-63-5 |
---|---|
Molecular Formula |
C15H28N2O3 |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
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